An In-Depth Technical Guide to the Molecular Weight and Formula of N-methyl-5-nitro-1,3-benzoxazol-2-amine
An In-Depth Technical Guide to the Molecular Weight and Formula of N-methyl-5-nitro-1,3-benzoxazol-2-amine
This technical guide provides a comprehensive overview of the determination of the molecular weight and chemical formula of N-methyl-5-nitro-1,3-benzoxazol-2-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with benzoxazole derivatives. The guide will detail the theoretical basis for its molecular properties, plausible synthetic routes, and the analytical techniques required for empirical validation.
Executive Summary
N-methyl-5-nitro-1,3-benzoxazol-2-amine is a substituted benzoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Accurate determination of its molecular weight and formula is the foundational step in its characterization, enabling correct stoichiometric calculations for synthesis, accurate interpretation of analytical data, and proper registration in chemical databases. This guide establishes the molecular formula as C₈H₇N₃O₃ and the corresponding molecular weight as approximately 193.17 g/mol . These values are derived from the structure of its known precursor and are verifiable through standard analytical methodologies detailed herein.
Foundational Molecular Properties
The molecular identity of a compound is fundamentally defined by its constituent atoms and their arrangement. The following table summarizes the key molecular identifiers for N-methyl-5-nitro-1,3-benzoxazol-2-amine.
| Property | Value | Derivation |
| Chemical Formula | C₈H₇N₃O₃ | Based on the addition of a methyl group to the known 5-nitro-1,3-benzoxazol-2-amine (C₇H₅N₃O₃). |
| Molecular Weight | 193.17 g/mol | Calculated from the chemical formula using the atomic weights of carbon, hydrogen, nitrogen, and oxygen. |
| Monoisotopic Mass | 193.04874 Da | Calculated using the mass of the most abundant isotopes of the constituent elements. |
Synthetic Pathway and Rationale
The synthesis of N-methyl-5-nitro-1,3-benzoxazol-2-amine can be logically approached through the N-alkylation of its precursor, 5-nitro-1,3-benzoxazol-2-amine. This precursor is synthesized from 2-amino-4-nitrophenol.
Synthesis of the Precursor: 5-nitro-1,3-benzoxazol-2-amine
A common and effective method for the synthesis of 2-aminobenzoxazole derivatives involves the reaction of an o-aminophenol with cyanogen bromide or a similar cyclizing agent. For the synthesis of 5-nitro-1,3-benzoxazol-2-amine, the starting material is 2-amino-4-nitrophenol.
Experimental Protocol: Synthesis of 5-nitro-1,3-benzoxazol-2-amine
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-4-nitrophenol (1 equivalent) in a suitable solvent such as ethanol.
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Addition of Cyclizing Agent: To the stirred solution, add cyanogen bromide (1.1 equivalents) portion-wise. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
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Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
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Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield 5-nitro-1,3-benzoxazol-2-amine.
N-Methylation of 5-nitro-1,3-benzoxazol-2-amine
The introduction of the methyl group onto the 2-amino position can be achieved through a standard N-alkylation reaction.
Experimental Protocol: Synthesis of N-methyl-5-nitro-1,3-benzoxazol-2-amine
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Deprotonation: In a suitable aprotic solvent such as dimethylformamide (DMF), suspend 5-nitro-1,3-benzoxazol-2-amine (1 equivalent). Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 equivalents), portion-wise at 0°C to deprotonate the amine.
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Alkylation: To the resulting anion, add a methylating agent, such as methyl iodide (CH₃I, 1.2 equivalents), dropwise.
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Reaction Progression: Allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.
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Quenching and Extraction: Carefully quench the reaction with water and extract the product into an organic solvent like ethyl acetate.
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Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Caption: Synthetic pathway for N-methyl-5-nitro-1,3-benzoxazol-2-amine.
Analytical Characterization and Verification
The definitive confirmation of the molecular formula and weight of the synthesized N-methyl-5-nitro-1,3-benzoxazol-2-amine requires a suite of analytical techniques.
Mass Spectrometry
Mass spectrometry is the primary technique for determining the molecular weight of a compound.
Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., acetonitrile or methanol).
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Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
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Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected to be observed.
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Data Analysis: The measured mass of the [M+H]⁺ ion should be compared to the calculated theoretical mass for C₈H₈N₃O₃⁺ (194.0560). A mass accuracy within 5 ppm provides strong evidence for the proposed elemental composition.
| Ion | Calculated m/z | Observed m/z (Expected) |
| [M+H]⁺ | 194.0560 | ~194.0560 ± 0.001 |
| [M+Na]⁺ | 216.0380 | ~216.0380 ± 0.001 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule, which in turn validates the molecular formula.
Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzoxazole ring and the N-methyl protons. The integration of these signals should be consistent with the number of protons in the proposed structure (7 protons).
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¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule.
Caption: Workflow for the analytical verification of N-methyl-5-nitro-1,3-benzoxazol-2-amine.
Conclusion
The molecular formula of N-methyl-5-nitro-1,3-benzoxazol-2-amine is established as C₈H₇N₃O₃, with a calculated molecular weight of 193.17 g/mol . This determination is based on the logical N-methylation of the known precursor, 5-nitro-1,3-benzoxazol-2-amine. The protocols for synthesis and analytical characterization provided in this guide offer a robust framework for the empirical verification of these properties. Adherence to these methodologies will ensure the accurate identification and characterization of this compound for its potential applications in research and development.
References
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Organic Syntheses. 2-amino-4-nitrophenol. Available at: [Link].
- Patents, G. Process for the preparation of 2-amino-4-nitrophenol.
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Organic Chemistry Portal. Benzoxazole synthesis. Available at: [Link].
- Bhavsar, Z. A., Acharya, P. T., Jethava, D. J., & Patel, H. (2021). Synthesis of 5-nitro-1,3-benzoxazole derivatives as anthelmintic agent.
- Patents, G. Preparation method of 2- (aminophenyl) -5-aminobenzoxazole.
- Patents, G. Preparation method of 2-amino-4-nitrophenol.
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AWS. benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives and. Available at: [Link].
